
Nortriptyline
Descripción general
Descripción
Nortriptilina es un antidepresivo tricíclico utilizado principalmente para tratar el trastorno depresivo mayor. También se emplea en el manejo del dolor crónico, el dolor neuropático y otros usos fuera de la etiqueta como el trastorno por déficit de atención e hiperactividad y el abandono del hábito de fumar . Químicamente, es una amina secundaria dibenzociclohepteno y es el metabolito activo de la amitriptilina .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La nortriptilina se sintetiza mediante la desmetilación de la amitriptilina. El proceso implica el uso de reactivos como el hidróxido de sodio y el metanol en condiciones controladas . La reacción suele proceder mediante la formación de un intermedio, que luego se procesa para obtener nortriptilina.
Métodos de producción industrial: En entornos industriales, el clorhidrato de nortriptilina se produce haciendo reaccionar amitriptilina con ácido clorhídrico. La reacción se lleva a cabo en un solvente como el etanol o el metanol, seguido de la cristalización para obtener el compuesto puro .
Tipos de reacciones:
Reducción: Las reacciones de reducción de la nortriptilina son menos comunes pero pueden ocurrir en condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Sustitución: Diversos nucleófilos en condiciones suaves.
Principales productos formados:
Aplicaciones Científicas De Investigación
Antidepressant Properties
Nortriptyline is widely recognized for its antidepressant effects. A multicenter study demonstrated that it significantly outperformed placebo in treating elderly patients with depression. The study involved 38 participants aged between 62 and 88 years, who were administered a daily dose of 75 mg for up to seven weeks. The results indicated a substantial improvement in depression scores measured by the Hamilton Rating Scale for Depression, with 81% of patients achieving therapeutic serum levels of this compound (50 to 170 ng/ml) within three weeks .
Neuropathic Pain Management
This compound has shown effectiveness in managing neuropathic pain conditions. A systematic review analyzed six studies involving 310 participants, revealing that this compound treatment resulted in at least a 50% reduction in pain for some patients. The review highlighted its potential as a first-line treatment option for neuropathic pain, particularly when other therapies have failed .
Neuroprotection in Cerebral Ischemia
Recent research has identified this compound as a neuroprotective agent in models of cerebral ischemia. A study demonstrated that this compound inhibits cell death caused by oxygen/glucose deprivation in cerebrocortical neurons and reduces infarct size in mouse models following middle cerebral artery occlusion. The mechanism involves the inhibition of mitochondrial permeability transition, thereby preventing apoptotic cell death .
Antitumor Effects
Emerging evidence suggests that this compound may possess antitumor properties. A study indicated that this compound hydrochloride inhibited tumor growth in subcutaneous mouse models derived from gastric cancer cells (AGS and MFC). This finding positions this compound as a potential candidate for drug repurposing in cancer therapy, warranting further investigation into its mechanisms and efficacy against various tumors .
Case Studies on Side Effects
Despite its therapeutic benefits, this compound can lead to adverse effects, as illustrated by a documented case of drug-induced oral ulcers. A patient with HIV-related small fiber neuropathy experienced severe oral ulcerations after beginning treatment with this compound. Despite some symptomatic relief from neuropathic pain, the ulcers necessitated discontinuation of the medication after eight weeks, highlighting the importance of monitoring side effects during treatment .
Data Summary
Mecanismo De Acción
La nortriptilina ejerce sus efectos inhibiendo la recaptación de serotonina y norepinefrina en las membranas celulares neuronales, aumentando así los niveles de estos neurotransmisores en la hendidura sináptica . También tiene efectos antimuscarínicos a través de sus acciones sobre el receptor de acetilcolina . Los objetivos moleculares del compuesto incluyen los transportadores de serotonina y norepinefrina, así como diversos receptores involucrados en la regulación del estado de ánimo .
Compuestos similares:
Amitriptilina: El compuesto padre de la nortriptilina, utilizado para indicaciones similares pero con diferentes propiedades farmacocinéticas.
Imipramina: Otro antidepresivo tricíclico con un mecanismo de acción similar pero un perfil de efectos secundarios diferente.
Desipramina: Un metabolito de la imipramina, también utilizado para tratar la depresión y el dolor crónico.
Singularidad de la nortriptilina: La nortriptilina es única por sus efectos sedantes relativamente bajos en comparación con la amitriptilina, lo que la hace preferible para pacientes que requieren un antidepresivo con menos propiedades sedantes . Además, su eficacia en el tratamiento del dolor neuropático y su uso en el abandono del hábito de fumar ponen de manifiesto su versatilidad .
Comparación Con Compuestos Similares
Amitriptyline: The parent compound of nortriptyline, used for similar indications but with different pharmacokinetic properties.
Imipramine: Another tricyclic antidepressant with a similar mechanism of action but different side effect profile.
Desipramine: A metabolite of imipramine, also used to treat depression and chronic pain.
Uniqueness of this compound: this compound is unique in its relatively lower sedative effects compared to amitriptyline, making it preferable for patients who require an antidepressant with fewer sedative properties . Additionally, its efficacy in treating neuropathic pain and its use in smoking cessation highlight its versatility .
Actividad Biológica
Nortriptyline is a tricyclic antidepressant (TCA) primarily used to treat major depressive disorder and certain pain conditions. Its biological activity is characterized by its mechanism of action, pharmacokinetics, receptor interactions, and clinical efficacy. This article provides a comprehensive overview of these aspects, supported by data tables and relevant case studies.
This compound primarily functions by inhibiting the reuptake of neurotransmitters, specifically norepinephrine and serotonin, at the neuronal cell membranes. This inhibition enhances neurotransmitter availability in the synaptic cleft, contributing to its antidepressant effects. Unlike monoamine oxidase inhibitors (MAOIs), this compound does not inhibit monoamine oxidase nor does it significantly affect dopamine reuptake .
Key Points:
- Norepinephrine Transporter (NET) Occupancy: Studies indicate that this compound achieves approximately 50-70% NET occupancy in the brain at doses ranging from 75 to 200 mg/day .
- Serotonin Receptor Affinity: this compound also exhibits affinity for various serotonin receptors, contributing to its therapeutic effects .
Pharmacokinetics
This compound's pharmacokinetic profile is crucial for understanding its biological activity. The drug is well-absorbed from the gastrointestinal tract, with a bioavailability ranging from 45% to 85%. It undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes (CYP2D6 being the most significant), resulting in various metabolites, including the active metabolite 10-hydroxythis compound .
Parameter | Value |
---|---|
Volume of Distribution (Vd) | 1633 ± 268 L |
Plasma Protein Binding | ~93% |
Average Half-life | 26 hours (range: 16-39 hours) |
Clearance | 30.6 ± 6.9 L/h |
Clinical Efficacy and Case Studies
This compound has been evaluated in numerous clinical settings for its efficacy in treating depression and neuropathic pain. A study involving patients with major depressive disorder found that those treated with this compound showed significant improvements in depressive symptoms compared to placebo groups .
Case Study Example:
In a clinical trial assessing this compound's effectiveness in treating chronic pain, participants receiving doses between 50-200 mg/day reported substantial pain relief alongside improvements in mood and sleep quality .
Adverse Effects and Toxicity
While generally effective, this compound is associated with several adverse effects. Common side effects include dry mouth, drowsiness, dizziness, and constipation. More severe effects can occur due to overdose or drug interactions, particularly with other medications metabolized by CYP2D6 .
Adverse Effects Summary:
- Common: Drowsiness, dry mouth, dizziness
- Severe: Cardiac arrhythmias (especially in overdose situations)
Neurotransmitter Interactions
This compound affects multiple neurotransmitter systems beyond norepinephrine and serotonin. Its interaction with cholinergic and histaminergic receptors contributes to both therapeutic effects and side effects. For example, its anticholinergic properties can lead to cognitive impairment in some patients .
Propiedades
IUPAC Name |
N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-11,20H,6,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVGLTMQBUFIQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023384 | |
Record name | Nortriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nortriptyline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014680 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.74e-04 g/L | |
Record name | Nortriptyline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00540 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nortriptyline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014680 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Though prescribing information does not identify a specific mechanism of action for nortriptyline, is believed that nortriptyline either inhibits the reuptake of the neurotransmitter serotonin at the neuronal membrane or acts at the level of the beta-adrenergic receptors. It displays a more selective reuptake inhibition for noradrenaline, which may explain increased symptom improvement after nortriptyline therapy. Tricyclic antidepressants do not inhibit monoamine oxidase nor do they affect dopamine reuptake. As with other tricyclics, nortriptyline displays affinity for other receptors including mACh receptors, histamine receptors, 5-HT receptors, in addition to other receptors., The mechanism of adverse imipramine-induced reactions ... was investigated by precipitating such reactions in rats with three injections (ip) of imipramine (5-40 mg/kg) at 24, 5, and 1 hr before testing, and comparing their occurrence with comparable treatments using specific noradrenergic and serotonergic reuptake inhibitors (nortriptyline (10 or 30 mg/kg, ip), citalopram (0.5-5.0 mg/kg, ip)). This initial study indicated that these reactions were mediated by imipramine's noradrenergic effects., The effect of equal-dose regimens of amitriptyline and nortriptyline on the concn of serotonin, dopamine and major acidic metabolites was compared in 5 distinct brain regions as a function of inbred mouse strain. Amitriptyline incr to a greater extent the regional brain serotonin levels in the albino BALB/c mouse than did nortriptyline. Both drugs incr serotonin levels but decr cerebral 5-hydroxyindoleacetic acid levels in some distinct brain regions of the black C57BL/6 mouse strain. The results suggest a strain-dependent differential incr in brain serotonin turnover in specific mouse strain brain regions which may account for the greater incidence of amitriptyline-induced sedation and seizures. The BALB/c mouse was also found to be more sensitive than the C57BL/6 strain to the action of both drugs on dopamine and major acidic metabolites with amitriptyline showing more regional brain potency than nortriptyline. The data suggest an incr in dopamine turnover particularly in brain areas assoc with motor function and posture which may account for tricyclic antidepressant-induced extrapyramidal disorders. The results also indicate that the C57BL/6 mouse strain may be of experimental value for studying the mechanism underlying tricyclic-induced adverse reactions relevant to sedation and movement disorders as a function of genetic predisposition., Neuropathic pain is pain arising as a direct consequence of a lesion or disease affecting the somatosensory system. It is usually chronic and challenging to treat. Some antidepressants are first-line pharmacological treatments for neuropathic pain. The noradrenaline that is recruited by the action of the antidepressants on reuptake transporters has been proposed to act through beta2-adrenoceptors (beta2-ARs) to lead to the observed therapeutic effect. However, the complex downstream mechanism mediating this action remained to be identified. In this study, we demonstrate in a mouse model of neuropathic pain that an antidepressant's effect on neuropathic allodynia involves the peripheral nervous system and the inhibition of cytokine tumor necrosis factor a (TNFa) production. The antiallodynic action of nortriptyline is indeed lost after peripheral sympathectomy, but not after lesion of central descending noradrenergic pathways. More particularly, we report that antidepressant-recruited noradrenaline acts, within dorsal root ganglia, on beta2-ARs expressed by non-neuronal satellite cells. This stimulation of beta2-ARs decreases the neuropathy-induced production of membrane-bound TNFa, resulting in relief of neuropathic allodynia. This indirect anti-TNFa action was observed with the tricyclic antidepressant nortriptyline, the selective serotonin and noradrenaline reuptake inhibitor venlafaxine and the beta2-AR agonist terbutaline. Our data revealed an original therapeutic mechanism that may open novel research avenues for the management of painful peripheral neuropathies. | |
Record name | Nortriptyline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00540 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NORTRIPTYLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3371 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
72-69-5 | |
Record name | Nortriptyline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nortriptyline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nortriptyline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00540 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nortriptyline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nortriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nortriptyline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORTRIPTYLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL03SY4LXB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NORTRIPTYLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3371 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nortriptyline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014680 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213 - 215 °C | |
Record name | Nortriptyline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00540 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nortriptyline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014680 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.